
2H-1-Benzopyran, 2,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran, 2,4-diphenyl- is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring. This compound is part of the benzopyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 2H-1-Benzopyran, 2,4-diphenyl- can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-ketoesters in the presence of acid catalysts . Another method is the Fries rearrangement, where phenolic esters are heated with a Lewis acid catalyst to yield hydroxyketones . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2H-1-Benzopyran, 2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran, 2,4-diphenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran, 2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Comparación Con Compuestos Similares
2H-1-Benzopyran, 2,4-diphenyl- can be compared with other similar compounds such as:
Coumarins (2H-1-benzopyran-2-ones): These compounds are known for their anticoagulant and anti-inflammatory properties.
Isochromenes: These are structural isomers of benzopyrans with different orientations of the oxygen atom, leading to distinct chemical properties.
The uniqueness of 2H-1-Benzopyran, 2,4-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
58530-41-9 |
|---|---|
Fórmula molecular |
C21H16O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
2,4-diphenyl-2H-chromene |
InChI |
InChI=1S/C21H16O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-15,21H |
Clave InChI |
PSECHZUUNNFOQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=C(C3=CC=CC=C3O2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


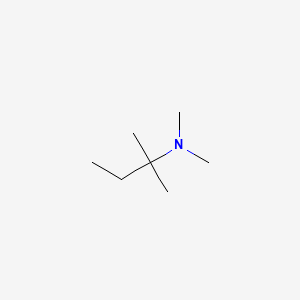

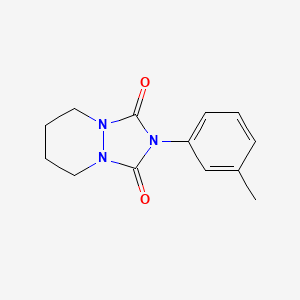
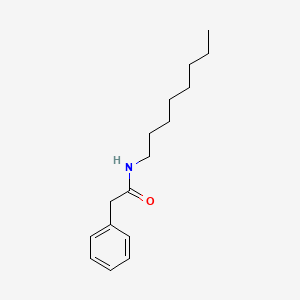

![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)
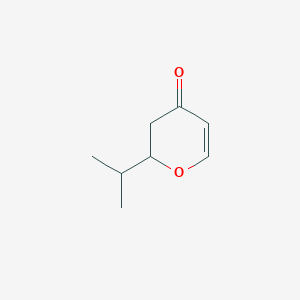
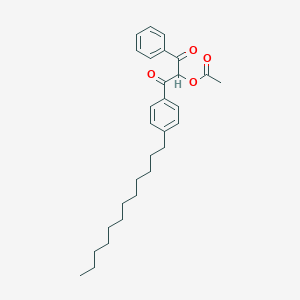
![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)
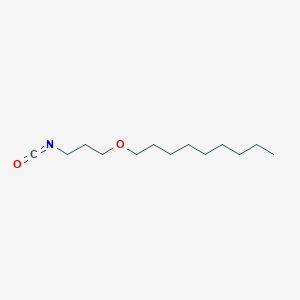
![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)


